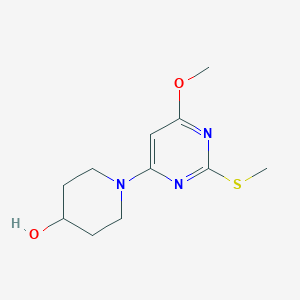
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
Overview
Description
The compound "1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol" is a heterocyclic molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a pyrimidine ring, which is a common motif in many drugs, and a piperidine moiety, which is often found in compounds with central nervous system activity.
Synthesis Analysis
The synthesis of related compounds often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position of the pyrimidine ring were synthesized by reacting 2,4,6-trichloropyrimidine with amines . Similarly, the synthesis of carbon-14 and carbon-13 labeled compounds with pyrimidine and piperazine structures was achieved through a series of intermediate steps starting from commercially available precursors .
Molecular Structure Analysis
The molecular structure of compounds with pyrimidine and piperidine rings can be confirmed using various spectroscopic methods. For example, the structure of a novel pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . The crystal structure of a pyrimidine adduct revealed a complex hydrogen bonding network, which is critical for understanding the compound's interactions and stability .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions. The synthesis of triazine-pyrimidine compounds involved reactions with arylamines and sulfonamides, leading to products with potential antimicrobial activity . Additionally, the formation of metal complexes with pyrimidine ligands can be influenced by the presence of nitrogen-containing auxiliaries, which can affect the stability and functionality of the complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine and piperidine derivatives are influenced by their molecular structure. For example, the synthesis of a key intermediate in the preparation of deoxycytidine kinase inhibitors involved a practical synthesis route that provided the compound in good yield, indicating favorable physical properties for large-scale production . The antimicrobial activity of some novel benzenesulfonamide derivatives was attributed to their chemical structure, as confirmed by IR, 1H NMR, 13C NMR, and Mass spectral analysis .
Scientific Research Applications
Corrosion Inhibition Properties
Piperidine derivatives, including those similar in structure to 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption behaviors and inhibition efficiencies of these compounds, providing insights into their potential applications in corrosion protection (Kaya et al., 2016).
Synthesis and Biological Activities
Research has been conducted on the synthesis of novel heterocyclic compounds derived from similar pyrimidine structures. These compounds have demonstrated a range of biological activities, including anti-inflammatory and analgesic effects. This highlights the potential therapeutic applications of these pyrimidine derivatives in medicine (Abu‐Hashem et al., 2020).
Antifungal Effects
Certain pyrimidine derivatives, structurally akin to this compound, have been synthesized and evaluated for their antifungal properties. Studies show these compounds are effective against various types of fungi, suggesting their potential use as antifungal agents (Jafar et al., 2017).
Antibacterial Activity
Research into hydrazone derivatives of vanillin, which include structures related to this compound, has shown promising antibacterial activities. These compounds have been tested against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential as antibacterial agents (Govindasami et al., 2011).
Anti-Angiogenic and DNA Cleavage Activities
Novel piperidine derivatives, similar to this compound, have been synthesized and tested for their anti-angiogenic and DNA cleavage activities. These compounds demonstrated significant effects in in vivo and in vitro models, suggesting their potential application in cancer therapy (Kambappa et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna synthesis, signal transduction, and energy metabolism .
Pharmacokinetics
Its molecular structure suggests that it may have good oral bioavailability and could be metabolized by common metabolic pathways .
Result of Action
Based on its structural similarity to other pyrimidine derivatives, it may have potential therapeutic effects .
properties
IUPAC Name |
1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-16-10-7-9(12-11(13-10)17-2)14-5-3-8(15)4-6-14/h7-8,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMCPXMQYBPACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCC(CC2)O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191129 | |
| Record name | 4-Piperidinol, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353979-87-9 | |
| Record name | 4-Piperidinol, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid](/img/structure/B3027582.png)


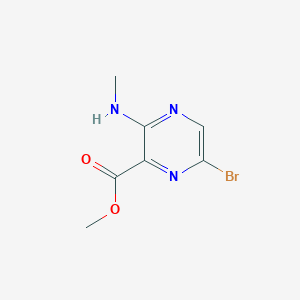
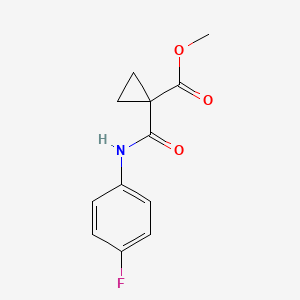
![2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027589.png)
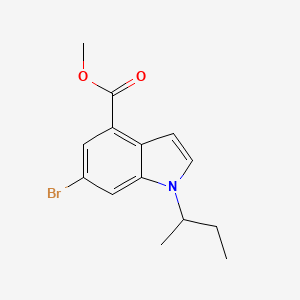
![(R)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B3027594.png)


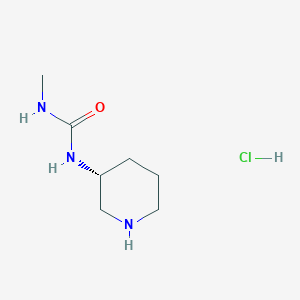

![tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate](/img/structure/B3027603.png)
